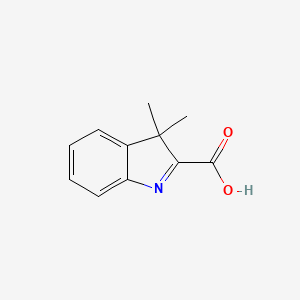

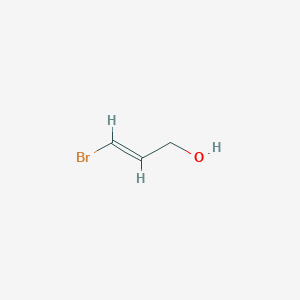

3,3-Dimethyl-3H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

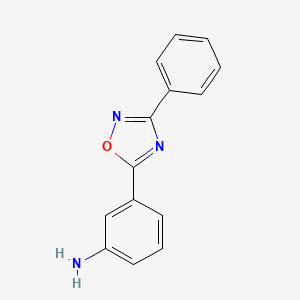

3,3-Dimethyl-3H-indole-2-carboxylic acid is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been used as a reactant for the synthesis of various compounds .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. One approach involves changing the base from K2CO3 to Ag2CO3 in the Mori–Ban–Hegedus indole synthesis, which helps to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole . Another method involves the reductive heterocyclization of N-heterocycles from nitro compounds .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2,3,3-Trimethyl-3H-indole . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives, including this compound, show various biologically vital properties . They have been used as reactants for the synthesis of various compounds, including the pyrrolizidine alkaloid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of other indole derivatives . Indole is a crystalline colorless compound with specific odors .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interaction

The study of indole-3-carboxylic acid's crystal structure has revealed the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds. This structural characterization provides insights into the molecular interactions and potential applications in designing compounds with specific molecular recognition capabilities (Graham Smith, U. Wermuth, & P. Healy, 2003).

Oligomerization in Aqueous Acid

Research on indole-3-carbinol has shown its conversion to active substances in acidic media, including the formation of various oligomeric products. This suggests potential applications in synthesizing complex organic molecules from simpler indole derivatives, which could have implications in drug synthesis and material science (K. R. Grose & L. Bjeldanes, 1992).

Protection and Reactivity of Carboxylic Acids

The development of novel reagents for the protection of carboxylic acids shows the utility of indole derivatives in synthetic chemistry. These protected acids can be manipulated under various conditions, demonstrating the versatility of indole-based compounds in organic synthesis (E. Arai, H. Tokuyama, M. Linsell, & T. Fukuyama, 1998).

Synthesis of Novel Compounds

The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the role of indole derivatives in creating bioactive molecules. This research underpins the potential of indole-based compounds in pharmaceutical development and materials science (Xin-ying Wang, Yizhou Liu, Juan Xu, Fanwei Jiang, & C. Kang, 2016).

Oxidation Chemistry and Electrochemical Studies

The exploration of the oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solutions provides valuable information on the electrochemical properties of indole derivatives. Such studies are crucial for understanding the redox behavior of these compounds, which has applications in electrochemical sensors, energy storage, and organic electronics (R. Goyal & Aditi Sangal, 2005).

Mecanismo De Acción

Target of Action

3,3-Dimethyl-3H-indole-2-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential targets.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially influence a wide variety of cellular processes.

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body . Future research could focus on the development of new methods of synthesis and the investigation of novel applications of these compounds .

Análisis Bioquímico

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of retroviruses .

Metabolic Pathways

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Propiedades

IUPAC Name |

3,3-dimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTJAXFZWVNSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

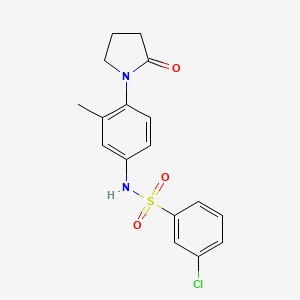

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

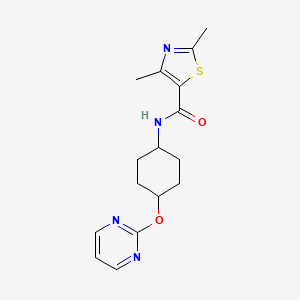

![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)

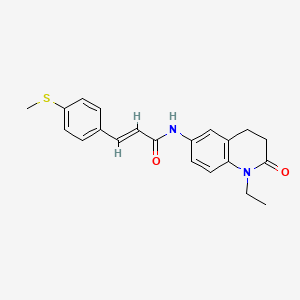

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)